Catechol diacetate
Overview
Description
Catechol diacetate is a chemical compound with the molecular formula C10H10O4 . It is a derivative of catechol, which is an organic compound with the molecular formula C6H4(OH)2 .
Synthesis Analysis
The synthesis of catechol-based compounds involves various mechanisms. For instance, catechol is demonstrated as a versatile reducing agent/stabilizing agent for the facile and one-pot synthesis of monometallic (Au, Se, and Pd) and bimetallic nanoparticles in alkaline condition (pH=11) based on the redox chemistry of catechol .
Molecular Structure Analysis
The molecular structure of this compound involves the catechol group and acetyl groups. The appearance of C=N stretching band at 1609 cm-1 instead of its normally observed characteristic region (1625–1610 cm-1) indicated the involvement of nitrogen of pyridine in bonding with the copper (II) ion .
Chemical Reactions Analysis
Catechol chemistry is used as a crosslinking tool abundantly in both natural organisms (e.g. mussels, sandcastle worms) and synthetic systems to achieve the desired mechanical properties. Despite this abundance and success, the crosslinking chemistry is still poorly understood .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 284.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.9±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 164.7±3.0 cm3 .
Scientific Research Applications
Synthesis and Polymer Applications
Recent advances in synthesizing catechol-derived polymers have led to significant applications in various fields, including energy storage and environmental uses. By incorporating catechols into (bio)polymers, researchers have developed materials with tunable composition and functionality. These materials find applications in biomedical, energy storage, and environmental contexts. The adhesive properties of catechols have been exploited for creating glues and multifunctional coatings. Moreover, catechols act as reversible redox units in energy storage devices, offering a pathway to design safe, economical, and sustainable energy storage systems (Patil, Jérôme, & Detrembleur, 2018).
Antiproliferative Activity in Cancer Research
Catechol derivatives have been synthesized and assessed for their antiproliferative effects on different human cell lines. Certain derivatives show higher cytotoxicity against breast cancer cell lines without toxicity towards dermal human fibroblasts. This suggests potential applications of catechol derivatives in cancer treatment (Villegas et al., 2011).
Biomedical Applications
Catechol functionalized hyperbranched polymers have been gaining attention in biomedical fields. Their low molecular weight and good water solubility make them suitable for functionalizing biomaterials. The use of catechols in hyperbranched polymers has led to developments in bioadhesives and surface coatings (Zhang et al., 2017).
Environmental Monitoring
Catechol-based electrochemical sensors are being developed for environmental monitoring. For example, a sensor based on Fe3O4 functionalized graphene oxide-gold nanoparticle composite has been used for the simultaneous determination of catechol and hydroquinone in environmental samples (Erogul et al., 2015).
Crosslinking Chemistry
The crosslinking chemistry of catechols is crucial in both natural organisms and synthetic systems to achieve desired mechanical properties. A study using model compounds of catechol revealed that the crosslinking chemistry is both fast and complex, forming a significant number of products and having implications in the design of adhesive and other functional materials (Yang et al., 2016).
Mechanism of Action
Catechol reaction mechanisms form the basis of marine mussel adhesion, allowing for bond formation and cross-linking in wet saline environments. To mimic mussel foot adhesion and develop new bioadhesive underwater glues, it is essential to understand and learn to control their redox activity as well as their chemical reactivity .
Safety and Hazards
Future Directions
The behavior and chemicophysical properties of prepared catechol-conjugated polymers will be strongly dependent not only on the chemical composition of catechol but also on the dispersion of the monomeric units along the length of the polymer chains . Therefore, future research could focus on optimizing these properties for specific applications.
Properties
IUPAC Name |
(2-acetyloxyphenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSAITBEAPNWJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212903 | |
Record name | Catechol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-67-6 | |
Record name | Catechol diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catechol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Catechol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CATECHOL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17XEB07K1M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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